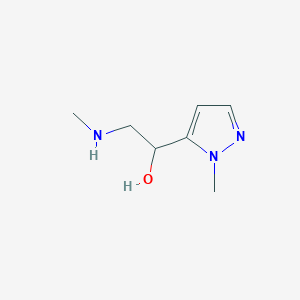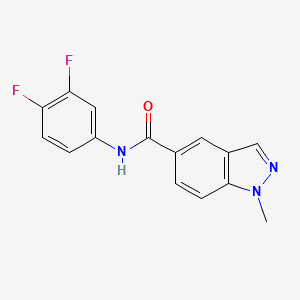
N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide, also known as DPF-1181, is a novel synthetic cannabinoid that has gained significant attention in the scientific research community. This compound has been found to have potential therapeutic applications due to its unique mechanism of action and physiological effects.
Scientific Research Applications
Synthesis and Spectroscopic Properties
The synthesis of thiourea derivatives with antimicrobial properties demonstrates the importance of incorporating halogens such as fluorine into the molecular structure for enhancing biological activity. These compounds exhibit significant effects against bacteria capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antifungal and Anticancer Activities
A series of pyrazole carboxamide derivatives have shown moderate to excellent antifungal activities. For instance, one derivative exhibited higher antifungal activity than boscalid, a commercial fungicide, against seven phytopathogenic fungi. These findings underline the potential of pyrazole carboxamide derivatives in developing new antifungal agents (Du et al., 2015). Similarly, thiazole-5-carboxamide derivatives have been evaluated for their anticancer activities against various cancer cell lines, with certain compounds showing promising results (Cai et al., 2016).
Biological Agent Development
The development of novel biological agents involves synthesizing and testing compounds for their antimicrobial and anti-inflammatory activities. For example, tetrahydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, with some exhibiting significant bacterial and fungal growth inhibition (Akbari et al., 2008).
Structural Characterization and Activity Relationship
Structural elucidation of compounds, such as diflunisal carboxamides, is critical for understanding their biological activities and potential therapeutic applications. The crystal structure analysis of these compounds provides insights into their molecular interactions and stability, which is essential for drug design and development (Zhong et al., 2010).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOHBHVKAWMFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile](/img/structure/B2717790.png)
![2-Chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2717791.png)
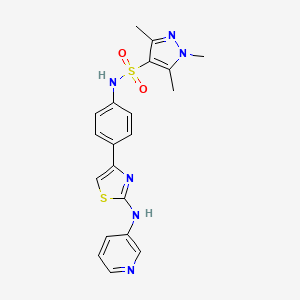

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2717797.png)
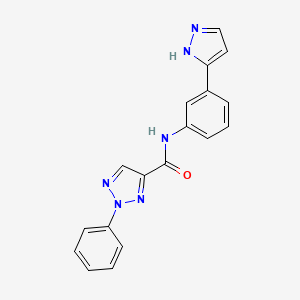
![4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate](/img/structure/B2717800.png)

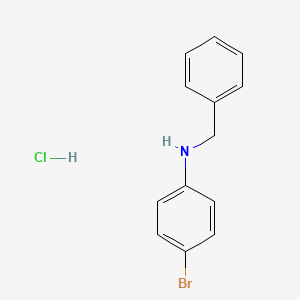
![(Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717807.png)

